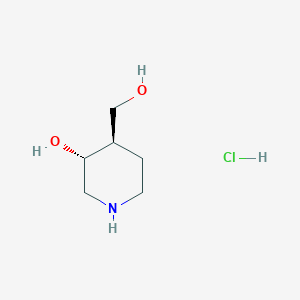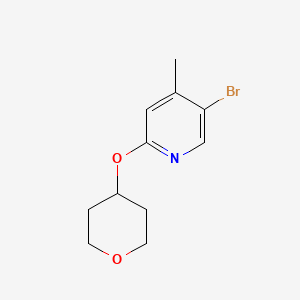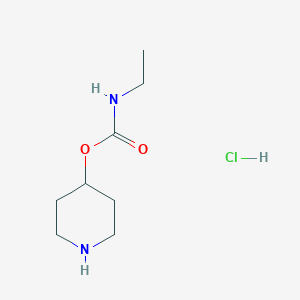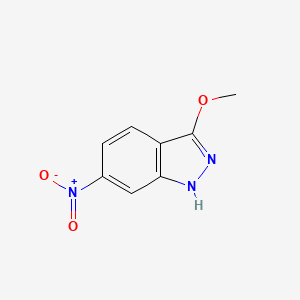
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride
Overview
Description
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C15H21NO3.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a valuable building block in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the 3-piperidin-1-ylpropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles, bases like potassium carbonate
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Employed in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound can influence various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Piperidin-1-ylpropoxy)benzoic acid
- 4-(3-Piperidin-1-ylpropoxy)benzoic acid methyl ester
- 4-(3-Piperidin-1-ylpropoxy)benzoic acid ethyl ester
Uniqueness
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts .
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16;/h5-8H,1-4,9-12H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNXJNORCIPAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)





![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

